molecular formula C10H14O4 B140834 (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol CAS No. 326491-79-6

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol

Cat. No.: B140834
CAS No.: 326491-79-6
M. Wt: 198.22 g/mol
InChI Key: KFMXFWBXSCYUCM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a 1,2-ethanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (3,4-dimethoxyphenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: (3,4-Dimethoxyphenyl)acetone or (3,4-Dimethoxyphenyl)acetaldehyde.

    Reduction: (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress-related pathways.

Comparison with Similar Compounds

  • (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanol
  • (3,4-Dimethoxyphenyl)acetone
  • (3,4-Dimethoxyphenyl)acetaldehyde

Comparison: (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is unique due to the presence of both methoxy groups and the 1,2-ethanediol moiety, which confer specific chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMXFWBXSCYUCM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.